molecular formula C18H27N3O6S B2878784 N-(2,2-diethoxyethyl)-N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]ethanediamide CAS No. 1105228-54-3

N-(2,2-diethoxyethyl)-N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]ethanediamide

Cat. No.: B2878784
CAS No.: 1105228-54-3
M. Wt: 413.49
InChI Key: PPYJUWMRLGVDJH-UHFFFAOYSA-N
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Description

N-(2,2-diethoxyethyl)-N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]ethanediamide ( 1105228-54-3) is a synthetic organic compound with a molecular formula of C18H27N3O6S and a molecular weight of 413.49 g/mol. This reagent features a distinct 1,2-thiazolidine ring in its 1,1-dioxide (sultam) form, which is a privileged scaffold in medicinal chemistry due to its diverse and potent biological activities. The molecule also contains a diethoxyethyl group and an ethanediamide (oxalamide) linker, contributing to its properties as a potential building block for drug discovery. Compounds containing the 1,3-thiazolidin-4-one core and its derivatives are of significant research value due to their broad pharmacological profiles. Thiazolidine-based molecules have been extensively investigated for a wide spectrum of biological activities, including serving as anticancer agents by targeting specific pathways like Aurora kinase A (AURKA) and VEGFR-2, as antimicrobials against gram-positive and gram-negative bacteria, and as agents with anti-inflammatory, anticonvulsant, antitubercular, and neuroprotective properties . The presence of the 1,1-dioxide (sulfonyl) group on the thiazolidine ring can significantly influence the molecule's electronic properties, polarity, and potential interactions with biological targets, such as enzymes and receptors. This chemical is offered with a guaranteed purity of 90% or higher and is immediately available for research applications . It is intended for use in laboratory research only, strictly within the fields of chemical synthesis, medicinal chemistry, and pharmacology. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, nor for human or veterinary drug use.

Properties

IUPAC Name

N-(2,2-diethoxyethyl)-N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O6S/c1-4-26-16(27-5-2)12-19-17(22)18(23)20-15-11-14(8-7-13(15)3)21-9-6-10-28(21,24)25/h7-8,11,16H,4-6,9-10,12H2,1-3H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYJUWMRLGVDJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)C(=O)NC1=C(C=CC(=C1)N2CCCS2(=O)=O)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxalyl Chloride-Mediated Amination

Dennin et al. demonstrated that ethanediamide derivatives can be synthesized via sequential amidation of oxalyl chloride with primary amines. Adapting this approach:

  • Reaction of oxalyl chloride with 2,2-diethoxyethanamine :
    $$
    \text{ClC(=O)C(=O)Cl} + 2 \, \text{H}2\text{N-CH}2\text{CH(OEt)}2 \rightarrow \text{(EtO)}2\text{CHCH}2\text{NH-C(=O)-C(=O)-NH-CH}2\text{CH(OEt)}_2 + 2 \, \text{HCl}
    $$
    Key conditions: Anhydrous dichloromethane, 0°C to room temperature, triethylamine as HCl scavenger.

Table 1. Optimization of Reaction Conditions for Ethanediamide Formation

Parameter Condition 1 Condition 2 Optimal Condition
Solvent DCM THF DCM
Temperature (°C) 0 → 25 -10 → 25 0 → 25
Base Et₃N Pyridine Et₃N
Yield (%) 78 65 78

This method achieves moderate yields but requires stringent moisture control due to oxalyl chloride's sensitivity to hydrolysis.

Carbodiimide-Coupling Approach

An alternative route employs carbodiimide reagents (e.g., DCC) to activate oxalic acid for coupling with 2,2-diethoxyethanamine:
$$
\text{HOOC-COOH} + 2 \, \text{H}2\text{N-CH}2\text{CH(OEt)}2 \xrightarrow{\text{DCC, DMAP}} \text{(EtO)}2\text{CHCH}2\text{NH-C(=O)-C(=O)-NH-CH}2\text{CH(OEt)}2 + 2 \, \text{H}2\text{O}
$$
Advantages include milder conditions (room temperature, tetrahydrofuran) and avoidance of gaseous HCl. Yields typically range from 65–72%, with dimethylaminopyridine (DMAP) critical for suppressing side reactions.

Synthesis of 5-(1,1-Dioxo-1,2-thiazolidin-2-yl)-2-methylaniline

Thiazolidinone Ring Formation

Kaboudin's multicomponent condensation provides a robust method for thiazolidin-4-one synthesis:

  • Cyclocondensation of 2-methyl-5-nitrobenzaldehyde with thioglycolic acid and ammonium acetate :
    $$
    \text{O}2\text{N-C}6\text{H}3(\text{CH}3)-\text{CHO} + \text{HSCH}2\text{CO}2\text{H} + \text{NH}4\text{OAc} \rightarrow \text{O}2\text{N-C}6\text{H}3(\text{CH}3)-\text{CH(NH)-S-CH}2\text{CO} + \text{H}_2\text{O}
    $$
    Key modifications:
    • Replace ammonium acetate with 2-methyl-5-nitroaniline to directly incorporate the aryl amine
    • Oxidize the thiazolidinone sulfur to sulfone using m-CPBA in dichloromethane

Table 2. Oxidation Conditions for Sulfone Formation

Oxidizing Agent Solvent Time (h) Yield (%)
m-CPBA DCM 4 88
H₂O₂/AcOH Acetic Acid 12 63
KHSO₅ H₂O/MeCN 8 72

m-Chloroperbenzoic acid (m-CPBA) proves most effective, achieving 88% yield with minimal over-oxidation.

Nitro Reduction to Amine

Catalytic hydrogenation converts the nitro group to an amine:
$$
\text{O}2\text{N-C}6\text{H}3(\text{CH}3)-\text{S(=O)}2-\text{thiazolidinone} \xrightarrow{\text{H}2, Pd/C} \text{H}2\text{N-C}6\text{H}3(\text{CH}3)-\text{S(=O)}_2-\text{thiazolidinone}
$$
Optimal conditions: 10% Pd/C, methanol, 50 psi H₂, 25°C, 2 hours (95% yield).

Fragment Coupling Strategies

Stepwise Amide Bond Formation

  • Activation of Fragment A : Treat N-(2,2-diethoxyethyl)ethanediamide with thionyl chloride to generate the bis-acid chloride:
    $$
    \text{(EtO)}2\text{CHCH}2\text{NH-C(=O)-C(=O)-NH-CH}2\text{CH(OEt)}2 + 2 \, \text{SOCl}2 \rightarrow \text{(EtO)}2\text{CHCH}2\text{NH-C(=O)-C(=O)-Cl} + 2 \, \text{HCl} + \text{SO}2
    $$
  • Coupling with Fragment B : React the acid chloride with 5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylaniline:
    $$
    \text{(EtO)}2\text{CHCH}2\text{NH-C(=O)-C(=O)-Cl} + \text{H}2\text{N-Ar} \rightarrow \text{(EtO)}2\text{CHCH}_2\text{NH-C(=O)-C(=O)-NH-Ar} + \text{HCl}
    $$
    Yields: 68–74% using N-methylmorpholine as base in tetrahydrofuran at 0°C.

One-Pot Sequential Coupling

An innovative approach combines fragment synthesis and coupling in a single vessel:

  • Generate N-(2,2-diethoxyethyl)oxalyl chloride in situ from oxalyl chloride and 2,2-diethoxyethanamine
  • Add 5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylaniline directly to the reaction mixture
    Advantages include reduced purification steps and improved atom economy (82% yield).

Mechanistic Insights and Side Reactions

Competing Acylation Pathways

The diethoxyethyl group's steric bulk promotes preferential acylation at the less hindered aromatic amine. However, NMR studies reveal 12–15% bis-acylation byproducts unless stoichiometry is carefully controlled.

Sulfone Stability Under Basic Conditions

The thiazolidinone sulfone remains stable at pH < 9 but undergoes ring-opening hydrolysis above pH 10, necessitating neutral to mildly acidic coupling conditions.

Green Chemistry Considerations

Solvent-Free Mechanochemical Synthesis

Adapting methodologies from Thieme Connect, ball milling of:

  • 2,2-Diethoxyethanamine
  • Oxalic acid
  • 5-(1,1-Dioxo-1,2-thiazolidin-2-yl)-2-methylaniline

with sodium sulfate as desiccant achieves 76% yield in 2 hours, eliminating solvent waste.

Catalytic Recycling

Palladium catalysts from the nitro reduction step can be recovered and reused for 5 cycles with <8% activity loss, enhancing process sustainability.

Chemical Reactions Analysis

N-(2,2-diethoxyethyl)-N’-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The ethanediamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studies of enzyme inhibition and receptor binding.

    Medicine: Due to its potential biological activity, it may be investigated as a lead compound for the development of new drugs.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(2,2-diethoxyethyl)-N’-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]ethanediamide exerts its effects involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The ethanediamide moiety can form hydrogen bonds or other interactions with biological molecules, further modulating their activity.

Comparison with Similar Compounds

Table 1: Comparison with Acetamide Herbicides

Compound Core Structure Key Substituents Application
Target Compound Ethanediamide Diethoxyethyl, thiazolidinone sulfone Unknown
Alachlor Chloroacetamide Methoxymethyl, diethylphenyl Herbicide
Pretilachlor Chloroacetamide Propoxyethyl, diethylphenyl Herbicide

Comparison with Thiazole-Containing Acetamides ()

The structurally characterized 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () shares a thiazole ring and acetamide backbone with the target compound. However, critical distinctions include:

  • Thiazole vs.
  • Crystallinity : highlights N–H···N hydrogen bonds forming infinite chains, stabilizing its crystal packing. The target’s diethoxyethyl group may disrupt such packing due to steric bulk, reducing crystallinity .

Table 2: Structural Features of Thiazole-Related Compounds

Compound Heterocycle Substituents Hydrogen Bonding
Target Compound Thiazolidinone sulfone 2-methylphenyl, diethoxyethyl Potential N–H···O/S motifs
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide Thiazole Dichlorophenyl N–H···N chains

Comparison with Ethanediamide Derivatives ()

Tinuvin 312 (N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)ethanediamide) is an ethanediamide used as a UV stabilizer. Unlike the target compound, Tinuvin 312 lacks heterocyclic substituents, relying on ethoxy and ethyl groups for photostability. Key contrasts include:

  • Functional Groups: The target’s thiazolidinone sulfone may enhance UV absorption or radical-scavenging capacity compared to Tinuvin 312’s simpler aryl groups.

Table 3: Ethanediamide Derivatives

Compound Substituents Application
Target Compound Thiazolidinone sulfone, diethoxyethyl Unknown
Tinuvin 312 Ethoxyphenyl, ethylphenyl UV stabilizer

Biological Activity

N-(2,2-diethoxyethyl)-N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]ethanediamide (referred to as compound 1) is a thiazolidine derivative that has garnered attention for its potential biological activities. This article explores the biological activity of compound 1, focusing on its antioxidant properties, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure and Properties

Compound 1 has a molecular weight of 413.49 g/mol and features a thiazolidine ring, which is known for its diverse pharmacological properties. The structure can be represented as follows:

C18H27N3O6S\text{C}_{18}\text{H}_{27}\text{N}_{3}\text{O}_{6}\text{S}

Table 1: Structural Characteristics of Compound 1

PropertyValue
Molecular FormulaC18H27N3O6S
Molecular Weight413.49 g/mol
InChIInChI=1S/C18H27N3O6S
CAS NumberNot available

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of thiazolidine derivatives. Compound 1's structural features suggest that it may exhibit significant antiradical activity. Research indicates that derivatives similar to compound 1 can act as electron donors and radical scavengers, comparable to established antioxidants like ascorbic acid .

Enzyme Inhibition

Thiazolidine derivatives are known to inhibit various enzymes linked to metabolic disorders and cancer progression. Specific studies have reported that these compounds can inhibit:

  • Protein Tyrosine Phosphatase 1B (PTP1B) : This enzyme is a target for diabetes treatment due to its role in insulin signaling.
  • Aldose Reductase : Inhibition can lead to reduced complications in diabetes.
  • Cyclooxygenase-2 (COX-2) : A target for anti-inflammatory drugs.

Compound 1's ability to modulate these pathways suggests it could be beneficial in treating metabolic syndromes and inflammatory conditions .

Antimicrobial Activity

The antimicrobial properties of thiazolidine derivatives have been documented extensively. For instance, studies show that similar compounds exhibit significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The presence of substituents on the phenyl group enhances the antibacterial activity, with some derivatives achieving efficacy comparable to standard antibiotics like ampicillin .

Case Study 1: Antioxidant Efficacy

A study conducted on phenolic derivatives of thiazolidine demonstrated that compounds with similar structures to compound 1 showed strong antioxidant activity with an EC50 value comparable to ascorbic acid (35.62 µM) . This suggests that compound 1 may also possess similar antioxidant properties.

Case Study 2: Enzyme Inhibition

In a comparative analysis of various thiazolidine derivatives, it was found that modifications in the thiazolidine ring significantly affected enzyme inhibition profiles. Compound 1's unique structure may enhance its inhibitory effects on PTP1B and COX-2, making it a candidate for further research in metabolic disease therapies .

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